CID 71650406, also known as [2-(4-(4-(1H-imidazol-1-yl)phenyl)-1H-pyrazol-3-yl)thiazol-4-yl]methanol, is a compound of interest in medicinal chemistry. It has been studied for its potential therapeutic applications, particularly in the field of cancer treatment due to its ability to inhibit specific biological pathways associated with tumor growth. The compound's structure suggests it may interact with various biological targets, making it a candidate for further investigation in drug development.
CID 71650406 is cataloged in the PubChem database, which is a comprehensive resource for chemical information provided by the National Center for Biotechnology Information. This database includes details on chemical properties, biological activities, safety information, and more.
CID 71650406 falls under the classification of organic compounds, specifically within the categories of thiazoles and pyrazoles. These classifications indicate its structural features and potential reactivity patterns, which are crucial for understanding its pharmacological properties.
The synthesis of CID 71650406 can be achieved through several methods, primarily involving multi-step organic reactions. One common approach includes:
The synthesis process typically requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the progress of the reactions and confirm the structure of the final product.
CID 71650406 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The structural formula can be represented as follows:
Key molecular data includes:
CC(C(=O)N(C)C(=O)N(C)C(=O)N(C))C(=O)N(C)(C(=O)N(C))C(=O)N(C)(C(=O)N(C))This representation provides insights into the connectivity of atoms within the molecule, which is essential for predicting its reactivity and interaction with biological targets.
CID 71650406 participates in various chemical reactions typical for compounds containing thiazoles and pyrazoles. Notable reactions include:
The reactivity patterns depend significantly on substituents present on the aromatic rings and their electronic effects. Reaction conditions such as solvent choice and temperature are critical in determining yields and selectivity.
The mechanism of action for CID 71650406 involves its interaction with specific protein targets within cancer cells. Preliminary studies suggest that it may inhibit key enzymes involved in cell proliferation and survival pathways.
Research indicates that CID 71650406 may exert its effects by modulating signaling pathways such as those involving phosphoinositide 3-kinase (PI3K) or mitogen-activated protein kinase (MAPK). These interactions are crucial for understanding how this compound could potentially disrupt cancer cell growth.
CID 71650406 has potential applications in scientific research focused on cancer therapeutics. Its ability to inhibit specific pathways makes it a candidate for further development as an anti-cancer agent. Ongoing studies aim to elucidate its efficacy and safety profile in preclinical models before progressing to clinical trials.
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 13966-05-7
CAS No.:
CAS No.: